Dibutyl malate
Overview
Description
Dibutyl malate, also known as Maleic acid dibutyl ester (DBM), is a clear, virtually colorless liquid with an ester-like odor . It is miscible with methanol, ethanol, acetone, diethyl ether, N-dimethylformamide, and toluene .
Synthesis Analysis
Dibutyl maleate can be synthesized from maleic anhydride and n-butyl alcohol in the presence of p-toluene sulphonic acid . The yield of the ester could reach 95.6% under specific conditions . Other methods of synthesis include using a heterogeneous catalyst, Amberlyst-15, in a microwave-assisted process , or using inorganic composite-solid acid catalysts .Molecular Structure Analysis
The molecular formula of this compound is C12H22O5 . It is the diester of the unsaturated dicarboxylic acid maleic acid . The molecular weight is 246.30 g/mol .Chemical Reactions Analysis
Dibutyl maleate can be prepared by the reaction of maleic acid anhydride and 1-butanol in the presence of p-toluene sulphonic acid . It is mainly used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate and as an intermediate in the preparation of other chemical compounds .Physical and Chemical Properties Analysis
This compound is a colorless to slightly yellow compound with a characteristic odor . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 344.3±22.0 °C at 760 mmHg , and it has a refractive index of 1.454 .Scientific Research Applications
Synthesis Methodology : Dibutyl malate can be synthesized using microwave irradiation with a high yield, employing environmentally friendly and easily recoverable catalysts (Peng, 2013).
Biosynthesis Pathways : It's used in the construction of synthetic metabolic pathways, such as the biosynthesis of 2,4-dihydroxybutyric acid from malate, which is a precursor for chemical synthesis of certain amino acids (Walther et al., 2017).
Industrial Production : Engineering of Escherichia coli for Krebs cycle-dependent production of malic acid, a precursor for this compound, has been studied to meet the demand for malate in industrial applications (Trichez et al., 2018).
Food Industry Applications : In apple fruit storage, treatments affecting malate metabolism are investigated to maintain fruit quality, where malate is a key organic acid (Han et al., 2018).
Medical Research : this compound derivatives have been studied for their cytotoxic activities, offering potential applications in medical research and drug development (Kobayashi et al., 1996).
Agricultural Studies : Its role in microbial fermentation and ruminal digestion has been explored, potentially impacting livestock nutrition and agricultural practices (Martin & Streeter, 1995).
Environmental Impact : Studies on dibutyl phthalate, a structurally related compound, assess its impact on soil microbes and ecosystem functions, highlighting the environmental considerations in the use of such compounds (Xu et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dibutyl 2-hydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCSYLDRHAHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862703 | |
Record name | (+/-)-Dibutyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-99-5, 1587-18-4, 2385-79-7 | |
Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malic acid, dibutyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |
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Record name | ENT-337 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Dibutyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl (±)-malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |
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Record name | Dibutyl malate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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